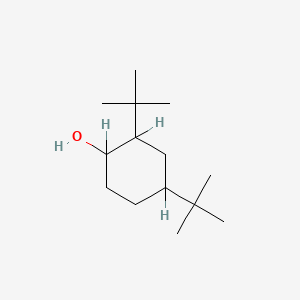

2,4-DI-Tert-butylcyclohexanol

Cat. No. B3053655

Key on ui cas rn:

55030-25-6

M. Wt: 212.37 g/mol

InChI Key: CBQDYDCHZZWCRJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04888323

Procedure details

The 2,4-di-tert-butylcyclohexanone can be synthesized, for example, by the following manner. 2,4-Di-tert-butylphenol (IV), which is commercially available at a low price, is hydrogenated by using a nickel catalyst to give 2,4-di-tert-butylcyclohexanol (VII). Then the compound (VII) is oxidized to give the aimed compound (I). The hydrogenation of the compound (IV) can be readily carried out without using any solvent or by using an alcohol such as methanol or a hydrocarbon such as hexane at a temperature of approximately 140° to 230° C. for approximately 3 to 24 hours. Examples of the nickel catalyst include Raney nickel and stabilized nickel. This nickel catalyst can be appropriately used in an amount of 0.01 to 5% based on the compound (IV). The oxidation of the compound (VII) into the compound (I) can be carried out by using a copper/chromium or copper/zinc dehydrogenation catalyst in the absence of any solvent at a temperature of approximately 150° to 250° C. for approximately 3 to 20 hours. The catalyst can be appropriately employed in an amount of approximately 0.1 to 10% by weight based on the compound (VII). Alternatively the compound (VII) can be readily oxidized by a conventional method for oxidizing a secondary alcohol into a ketone, such as Jones oxidation, Oppenauer oxidation, manganese dioxide oxidation or chromic acid oxidation.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH:5]1[CH2:10][CH:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7][C:6]1=[O:15])([CH3:4])([CH3:3])[CH3:2].C(C1C=C(C(C)(C)C)C=CC=1O)(C)(C)C>[Ni]>[C:1]([CH:5]1[CH2:10][CH:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7][CH:6]1[OH:15])([CH3:4])([CH3:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1C(CCC(C1)C(C)(C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1C(CCC(C1)C(C)(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |